molecular formula C31H28F2N4O3 B10798804 Inhibitor 38

Inhibitor 38

Cat. No.: B10798804
M. Wt: 542.6 g/mol
InChI Key: GVLOFRPVRYAFKI-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DH376 is a potent diacylglycerol lipase inhibitor. Its chemical structure is represented as follows:

DH376 (C31H28F2N4O3).\text{DH376 (C}_{31}\text{H}_{28}\text{F}_2\text{N}_4\text{O}_3\text{)}\text{.} DH376 (C31​H28​F2​N4​O3​).

It selectively inhibits two enzymes: ABHD6 and DAGLα, with pIC50 values of 8.6 and 8.9, respectively .

Preparation Methods

DH376 is synthesized through specific routes, although detailed synthetic procedures are not widely available in the literature. It is primarily used as a research tool rather than for industrial production.

Chemical Reactions Analysis

DH376 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions for these reactions are not explicitly documented. The major products formed from these reactions remain an area of ongoing research.

Scientific Research Applications

DH376 has significant implications across scientific disciplines:

    Chemistry: Researchers use DH376 to study lipid metabolism and diacylglycerol signaling pathways.

    Biology: It aids investigations into lipid-related processes, such as membrane dynamics and lipid-protein interactions.

    Medicine: DH376’s inhibition of diacylglycerol lipases may have therapeutic potential, although clinical applications are still emerging.

    Industry: While not directly used in industry, DH376’s insights contribute to drug development and lipid-related research.

Mechanism of Action

DH376’s mechanism involves inhibiting diacylglycerol lipases, which regulate lipid homeostasis. By blocking these enzymes, DH376 modulates lipid levels, particularly 2-arachidonoylglycerol (2-AG) biosynthesis .

Comparison with Similar Compounds

DH376’s uniqueness lies in its dual inhibition of ABHD6 and DAGLα. Similar compounds include other diacylglycerol lipase inhibitors, but DH376’s selectivity sets it apart.

Properties

Molecular Formula

C31H28F2N4O3

Molecular Weight

542.6 g/mol

IUPAC Name

[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone

InChI

InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1

InChI Key

GVLOFRPVRYAFKI-VSGBNLITSA-N

Isomeric SMILES

C#CCO[C@@H]1CC[C@@H](N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5

Canonical SMILES

C#CCOC1CCC(N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5

Origin of Product

United States

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